1-Bromo-4-(trifluorovinyloxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLXBIRBHMRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939910 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184910-53-0 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184910-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanisms
The bromination proceeds via electrophilic aromatic substitution, where the electron-withdrawing trifluoromethoxy (-OCF₃) group directs incoming electrophiles to the para position relative to itself. A mixture of acetic acid and sulfuric acid is often used as the solvent, with reaction temperatures maintained between 0–25°C to control exothermicity.
| Parameter | Value/Range |
|---|---|
| Brominating agent | Br₂ (1.1 equiv) |
| Catalyst | H₂SO₄ (0.5 equiv) |
| Solvent | Acetic acid |
| Temperature | 0–25°C |
| Reaction time | 4–6 hours |
| Yield | 68–75% |
This method is favored for its simplicity but requires careful handling of corrosive reagents. The product is purified via vacuum distillation (boiling point: 153–155°C).
Reaction of 4-(Trifluoromethoxy)phenol with Phosphorus Tribromide
An alternative route involves the treatment of 4-(trifluoromethoxy)phenol with phosphorus tribromide (PBr₃) . This method converts the hydroxyl group (-OH) into a bromine atom through a nucleophilic substitution mechanism.
Key Steps and Optimization
-
Activation of PBr₃ : The reaction begins with the formation of a phosphorus intermediate, which facilitates bromide ion displacement.
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Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to enhance reagent solubility.
-
Temperature Control : The reaction is conducted at -10°C to minimize side reactions.
| Parameter | Value/Range |
|---|---|
| Reagent | PBr₃ (1.2 equiv) |
| Solvent | DCM/THF |
| Temperature | -10°C to 25°C |
| Reaction time | 2–3 hours |
| Yield | 82–88% |
This method offers higher yields compared to direct bromination but requires stringent moisture control due to PBr₃’s sensitivity to hydrolysis.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to achieve high throughput, with the following steps:
Process Overview
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Bromination in Flow : A mixture of 4-(trifluoromethoxy)aniline and Br₂ is pumped through a reactor at 50°C.
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Neutralization : The effluent is neutralized with aqueous sodium bicarbonate.
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Distillation : Crude product is distilled under reduced pressure (80°C at 50 mmHg).
| Parameter | Industrial Specification |
|---|---|
| Throughput | 500–1,000 kg/day |
| Purity | ≥98% |
| Solvent Recovery | >95% |
This method reduces waste and improves safety by minimizing human exposure to hazardous reagents.
Analytical Characterization
Accurate characterization ensures product quality and consistency. Key techniques include:
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.9 Hz, 2H), 6.89 (d, J = 8.9 Hz, 2H).
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¹³C NMR : δ 151.2 (OCF₃), 122.4 (C-Br), 117.3 (CF₃).
Challenges and Innovations
Recent Advances
-
Electrochemical Bromination : Reduces reagent waste by using electric current to generate Br⁺.
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Microwave-Assisted Synthesis : Cuts reaction time to 30 minutes with comparable yields.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluorovinyloxy group activates the aromatic ring toward nucleophilic substitution at the para-bromo position. Key reactions include:
Key Insight : The trifluorovinyloxy group increases the electrophilicity of the adjacent carbon, accelerating SNAr compared to unsubstituted bromobenzenes .
Cross-Coupling Reactions
The bromo substituent enables participation in transition-metal-catalyzed couplings:
Suzuki–Miyaura Coupling
- Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, THF/H₂O
- Product : Biaryl derivatives with retained trifluorovinyloxy group.
- Yield : ~70–85% (extrapolated from similar substrates) .
Heck Reaction
- Conditions : Pd(OAc)₂, PPh₃, alkene, DMF, 100°C
- Outcome : Vinylarene formation via C–C bond formation.
Radical Reactions
Under UV light or initiators (e.g., AIBN), bromine can participate in radical chain mechanisms:
| Application | Reagents | Product |
|---|---|---|
| Polymerization initiator | Styrene, AIBN, 70°C | Polystyrene with aromatic side chains |
| C–H functionalization | Bu₃SnH, AIBN, toluene | Dehalogenated arene derivatives |
Electrophilic Aromatic Substitution
The trifluorovinyloxy group is strongly electron-withdrawing, directing incoming electrophiles to the meta position relative to the bromine:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro-1-bromo-4-(trifluorovinyloxy)benzene |
| Cl₂, FeCl₃ | RT, 1 h | 3-Chloro derivative |
Trifluorovinyloxy Group Reactivity
- Hydrolysis : H₂O/H⁺ → Carboxylic acid formation (limited stability due to fluorinated group).
- Cycloaddition : With dienes under thermal conditions to form bicyclic ethers.
Comparative Reactivity Table
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-Bromo-4-(trifluorovinyloxy)benzene serves as a crucial intermediate in the synthesis of fluorinated pharmaceuticals. The trifluorovinyloxy group enhances the bioavailability and efficacy of drugs, making it a valuable component in medicinal chemistry. Its incorporation into drug molecules can lead to improved pharmacokinetic properties, which are essential for the development of effective therapeutics .
Case Studies:
- Fluorinated Anticancer Agents: Research indicates that compounds incorporating trifluorovinyloxy groups exhibit increased potency against cancer cell lines. For instance, studies have shown that the introduction of this moiety can enhance the selectivity and effectiveness of anticancer drugs .
- Antiviral Compounds: The synthesis of antiviral agents has also benefited from this compound, where it acts as a building block for creating more complex structures that target viral replication mechanisms .
Material Science
Development of Advanced Materials:
The unique trifluorovinyloxy group in this compound contributes to the development of advanced materials with desirable properties such as chemical resistance and thermal stability. These characteristics are vital for applications in coatings and polymers .
Applications:
- Coatings: The compound is utilized in formulating protective coatings that require durability and resistance to harsh chemicals. This is particularly important in industrial settings where equipment is exposed to aggressive environments .
- Polymers: It is also employed in synthesizing specialty polymers that have enhanced performance characteristics, making them suitable for demanding applications such as aerospace and automotive industries .
Agricultural Chemicals
Enhancement of Agrochemicals:
In agriculture, this compound plays a significant role in improving the effectiveness of pesticides and herbicides. Its unique chemical structure allows for better interaction with biological targets, leading to increased efficacy and reduced environmental impact .
Case Studies:
- Pesticide Formulations: Research has shown that incorporating this compound into pesticide formulations can enhance their effectiveness against specific pests while minimizing toxicity to non-target organisms .
- Herbicide Development: The compound has been explored in the development of herbicides that exhibit selective action, thereby protecting crops while effectively controlling weed populations .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound is widely used as a versatile building block for synthesizing complex organic compounds. Its ability to introduce specific functional groups makes it invaluable in research focused on creating tailored molecules for various applications .
Applications:
- Synthesis of Fluorinated Compounds: The compound is frequently used to synthesize other fluorinated derivatives, which are essential in various fields including pharmaceuticals and agrochemicals .
- Research Applications: It serves as a key reagent in academic research aimed at exploring new chemical reactions and pathways, contributing significantly to advancements in synthetic methodologies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for fluorinated drugs enhancing efficacy and bioavailability |
| Material Science | Development of durable coatings and specialty polymers |
| Agricultural Chemicals | Improves effectiveness of pesticides and herbicides |
| Organic Synthesis | Building block for synthesizing complex organic compounds |
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trifluorovinyloxy)benzene involves its reactivity as an electrophilic and nucleophilic species. The bromine atom and trifluorovinyloxy group confer unique electronic properties to the compound, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Trifluoromethoxy Derivatives
- 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7):
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 241.01 g/mol .
- Key Features : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution but enhancing stability in nucleophilic environments.
- Applications : Widely used in Suzuki-Miyaura couplings to synthesize biaryl compounds for drug discovery .
Difluoromethoxy Derivatives
- 1-Bromo-4-(difluoromethoxy)benzene :
Trifluorovinyloxy Derivatives
- Exact molecular weight is unspecified, but its structure suggests applications in fluoropolymer precursors or bioactive molecules.
Electronic Effects :
Structural Analogs with Heterocyclic and Alkyne Substituents
- 1-Bromo-4-(3-thienyl)benzene (CAS: N/A):
- 1-Bromo-4-(phenylethynyl)benzene: The ethynyl group facilitates Sonogashira couplings for conjugated systems, critical in optoelectronic materials .
Biological Activity
1-Bromo-4-(trifluorovinyloxy)benzene is an organofluorine compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the trifluorovinyloxy group, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a bromine atom and a trifluorovinyloxy group attached to a benzene ring, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its cytotoxicity and potential therapeutic applications. Below are key findings from recent studies:
Cytotoxicity Studies
- In Vitro Cytotoxicity : Studies have assessed the cytotoxic effects of this compound against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay was employed to evaluate cell viability after treatment with varying concentrations of the compound.
- Mechanism of Action : The cytotoxic effects observed are believed to be mediated through the induction of apoptosis in cancer cells. The trifluorovinyloxy group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death.
Pharmacological Potential
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways remain to be elucidated.
- Enzyme Inhibition : Research has suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
Several case studies have documented the effects of this compound:
- Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells were treated with increasing concentrations of the compound over 24 hours. Results indicated significant reductions in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
- Combination Therapy : A study investigated the combined effect of this compound with standard chemotherapeutic agents on MCF-7 cells. The results showed enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapies in breast cancer treatment.
Environmental Impact and Safety
The environmental persistence and bioaccumulation potential of this compound have been assessed due to its fluorinated structure. It is classified as having medium bioaccumulation potential (LogKOW = 3.9296), indicating caution in its application and disposal to mitigate ecological risks .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromo-4-(trifluorovinyloxy)benzene, and how do reaction conditions influence yield?
- Methodology : Two primary routes are documented:
Bromination of 4-(Trifluorovinyloxy)benzene : Bromine with Lewis acids (e.g., AlCl₃ or FeBr₃) at 0–25°C achieves para-substitution. Yields depend on stoichiometry and catalyst loading .
Dehydrohalogenation : Starting from 1-bromo-4-(2-bromo-1-fluoroethyl)benzene, elimination using KOtBu in THF at 0°C yields the trifluorovinyl group (70% yield) .
- Optimization : Lower temperatures (0°C) minimize side reactions like polybromination. Solvent polarity (THF vs. DCM) affects reaction kinetics .
Q. How is this compound characterized to confirm structural fidelity?
- Analytical Techniques :
- NMR : ¹⁹F NMR distinguishes trifluorovinyloxy (δ −55 to −60 ppm) from trifluoromethoxy groups (δ −58 ppm). ¹H NMR shows coupling patterns for vinyl protons (J = 12–15 Hz) .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 259.00 (calc. 259.0) .
- XLogP3 : Computed value of 3.7 indicates moderate hydrophobicity, critical for solubility studies .
Advanced Research Questions
Q. What mechanistic challenges arise in palladium-catalyzed cross-coupling reactions involving this compound?
- Key Issues :
- Oxidative Addition : The electron-withdrawing trifluorovinyloxy group slows oxidative addition to Pd⁰. Ligands like P(t-Bu)₃ enhance catalyst activity .
- β-Fluoride Elimination : Competing elimination pathways can reduce coupling efficiency. Using arylboronic acids with electron-donating groups mitigates this .
- Case Study : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid achieved 85% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12 hr) .
Q. How does the trifluorovinyloxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Reactivity Profile :
- Meta-Directing Effect : The trifluorovinyloxy group is strongly meta-directing due to its electron-withdrawing nature. Nitration with HNO₃/H₂SO₄ yields >90% meta-substituted product .
- Competing Pathways : Under Friedel-Crafts conditions (e.g., acylation), steric hindrance from the vinyl group suppresses reaction, favoring alternative mechanisms like radical pathways .
Q. What strategies resolve contradictions in reported stability data for this compound under basic conditions?
- Data Discrepancy : Some studies report decomposition above pH 9, while others note stability at pH 10 .
- Resolution : Stability is solvent-dependent. In aqueous THF (pH 10), hydrolysis is negligible over 24 hr. In pure water, decomposition occurs via nucleophilic attack on the vinyl-Br bond (t₁/₂ = 8 hr at 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
